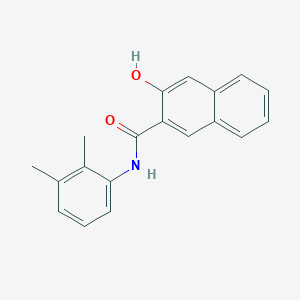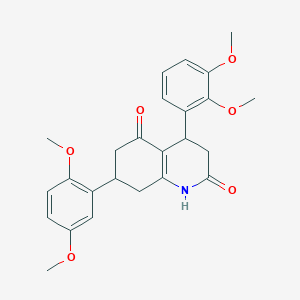
4-(2,3-dimethoxyphenyl)-7-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "4-(2,3-dimethoxyphenyl)-7-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione" often involves multicomponent reactions, as demonstrated by Patel et al. (2022) in their study on the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. These reactions are facilitated by acetic acid and involve crystal XRD and DFT studies for structural analysis (Patel et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single-crystal XRD analysis and theoretical studies like DFT. For example, the study of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones revealed optimized molecular structures and provided insights into physicochemical properties through Frontier molecular orbital (FMO) and molecule electrostatic potential (MEP) analyses (Patel et al., 2022).
Chemical Reactions and Properties
The synthesis and characterization of related quinoline derivatives often involve a variety of chemical reactions, including multicomponent synthesis, as noted by Patel et al. (2022). These processes contribute to understanding the compound's reactivity and interaction potentials, particularly in biological systems (Patel et al., 2022).
Physical Properties Analysis
Physical properties such as crystal structure, bond lengths, and angles play a crucial role in determining the interactions and stability of the compound. Studies like those conducted by Patel et al. (2022) provide valuable data through single-crystal XRD and DFT analyses, facilitating a deeper understanding of these aspects (Patel et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are closely related to the compound's molecular structure. Analysis through DFT studies, as seen in the work of Patel et al. (2022), offers insights into the electronic properties and potential chemical reactivity of the compound. These properties are essential for understanding the compound's interactions in various chemical and biological contexts (Patel et al., 2022).
科学的研究の応用
Synthesis and Structural Studies
The compound 4-(2,3-dimethoxyphenyl)-7-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, due to its structural complexity, is of interest in synthetic organic chemistry. Research has focused on synthesizing similar quinolinedione derivatives and analyzing their structures. For instance, the synthesis of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using related intermediates demonstrates the compound's relevance in the synthesis of complex heterocyclic systems. These intermediates have undergone various reactions, showcasing their versatility in organic synthesis (Phillips & Castle, 1980). Similarly, structural and computational studies on ligands for the glycine binding site on the excitatory amino acid receptor complex have involved quinoxalinedione derivatives, indicating the compound's potential application in biochemical and medicinal chemistry (Kubicki & Codding, 1993).
Crystallography and Molecular Analysis
The crystal structure of 8-(2,3-dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]-cyclohepta[c]quinoline, a closely related compound, has been determined, providing insights into the spatial arrangement and molecular interactions of such complex molecules. This research contributes to a deeper understanding of molecular conformations and potential reactivity (Wang et al., 2009).
Computational Chemistry and Spectroscopy
Computational and spectroscopic characterizations, such as those conducted on 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes, offer valuable insights into the electronic properties and interactions of quinolinedione derivatives. These studies are crucial for understanding the photophysical properties and potential applications in materials science and photodynamic therapy (Wazzan et al., 2016).
In Silico Studies and Chemical Reactivity
The synthesis and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones highlight the use of computational tools in predicting the reactivity and interaction of quinolinedione derivatives with biological targets. Such research paves the way for the design of new compounds with potential therapeutic applications (Patel et al., 2022).
特性
IUPAC Name |
4-(2,3-dimethoxyphenyl)-7-(2,5-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c1-29-15-8-9-21(30-2)17(12-15)14-10-19-24(20(27)11-14)18(13-23(28)26-19)16-6-5-7-22(31-3)25(16)32-4/h5-9,12,14,18H,10-11,13H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCFCYFBPCFZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=C(C(=CC=C4)OC)OC)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

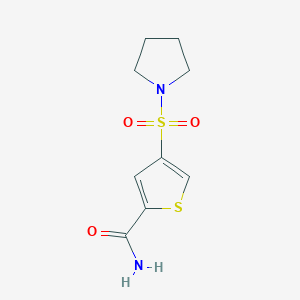
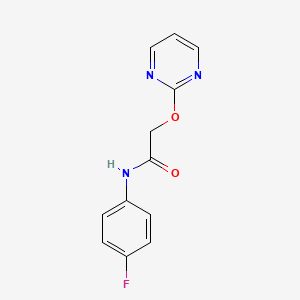
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]acetamide](/img/structure/B5507709.png)
![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5507713.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate](/img/structure/B5507724.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]acetamide](/img/structure/B5507730.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(4-methyl-2-pyridinyl)propyl]acetamide](/img/structure/B5507740.png)
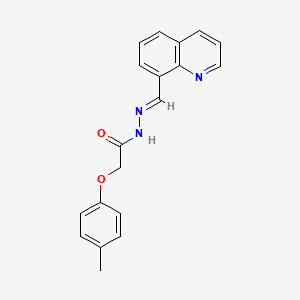

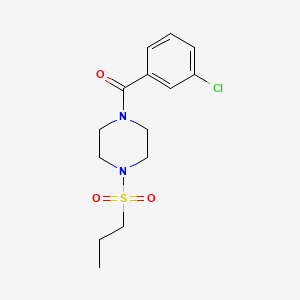
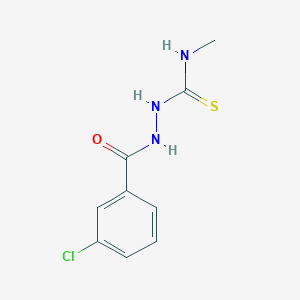
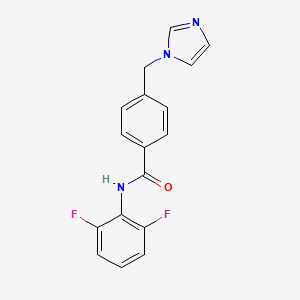
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507776.png)
